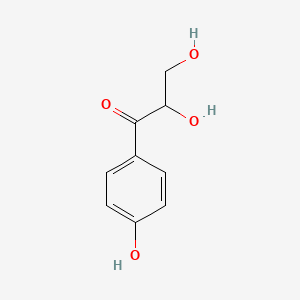pyrimidine-2,4-dione](/img/structure/B12369002.png)
1-[(2R,3S,5R)-2-deuterio-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2R,3S,5R)-2-deuterio-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-ylpyrimidine-2,4-dione is a complex organic compound with a unique structure that includes deuterium, fluorine, and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2R,3S,5R)-2-deuterio-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-ylpyrimidine-2,4-dione involves several steps, including the introduction of deuterium and fluorine atoms into the molecular structure. The synthetic route typically starts with the preparation of the oxolane ring, followed by the introduction of the pyrimidine moiety. The reaction conditions often involve the use of specific catalysts and reagents to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2R,3S,5R)-2-deuterio-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-ylpyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The fluorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of halogenated derivatives.
Scientific Research Applications
1-(2R,3S,5R)-2-deuterio-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-ylpyrimidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2R,3S,5R)-2-deuterio-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-ylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2R,3S,5R)-2-deuterio-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione
- 1-(2R,3S,5R)-2-deuterio-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-ylpyrimidine-2,4-dione
Uniqueness
The uniqueness of 1-(2R,3S,5R)-2-deuterio-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-ylpyrimidine-2,4-dione lies in its specific combination of deuterium, fluorine, and hydroxyl groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H13FN2O5 |
|---|---|
Molecular Weight |
264.20 g/mol |
IUPAC Name |
1-[(2R,3S,5R)-2-deuterio-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl](213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13FN2O5/c1-10(11)7(16)5(4-14)18-8(10)13-3-2-6(15)12-9(13)17/h2-3,5,7-8,14,16H,4H2,1H3,(H,12,15,17)/t5-,7?,8-,10+/m1/s1/i8D,9+1,12+1,13+1 |
InChI Key |
ARKKGZQTGXJVKW-DDEJYISGSA-N |
Isomeric SMILES |
[2H][C@@]1([C@@](C([C@H](O1)CO)O)(C)F)[15N]2C=CC(=O)[15NH][13C]2=O |
Canonical SMILES |
CC1(C(C(OC1N2C=CC(=O)NC2=O)CO)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-N-[2-(4-chlorophenyl)-3H-benzimidazol-5-yl]-4-N-ethyl-6-methylpyrimidine-2,4-diamine](/img/structure/B12368930.png)
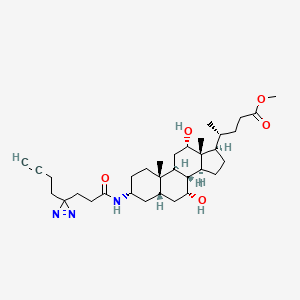
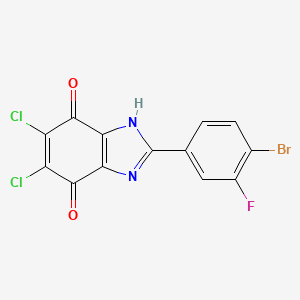


![(2S)-2-[[2-[[2-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-N-[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]-3-phenylpropanamide](/img/structure/B12368956.png)
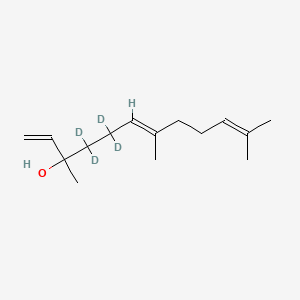
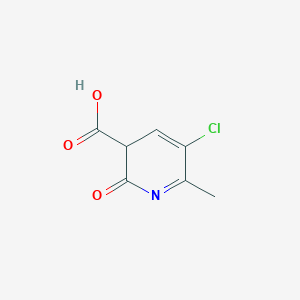
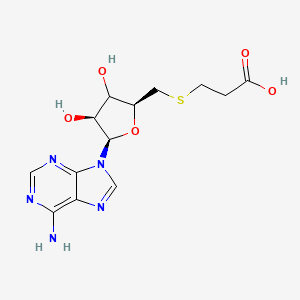
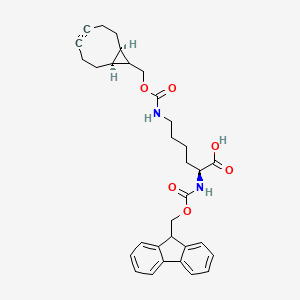

![methyl (E)-6-[(3S,8S,9S,10R,13S,14S,17R)-3-[[(2R,3S)-3-acetyloxy-2-(acetyloxymethyl)-3,6-dihydro-2H-pyran-6-yl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-enoate](/img/structure/B12368992.png)
